molecular formula C6H8N2O2 B14465463 2-(Dimethylamino)-4H-1,3-oxazin-4-one CAS No. 71645-31-3

2-(Dimethylamino)-4H-1,3-oxazin-4-one

Cat. No.: B14465463
CAS No.: 71645-31-3
M. Wt: 140.14 g/mol
InChI Key: OFWNXQTUFOMTBC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4H-1,3-oxazin-4-one is an organic compound that belongs to the class of oxazinones. This compound is characterized by the presence of a dimethylamino group attached to the oxazinone ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4H-1,3-oxazin-4-one typically involves the reaction of dimethylamine with appropriate oxazinone precursors under controlled conditions. One common method involves the cyclization of N,N-dimethylaminoethylamine with carbonyl compounds in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxazinone ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts and solvents are often used to enhance the reaction efficiency and yield. The purification of the final product typically involves distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Dimethylamino)-4H-1,3-oxazin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action are often studied using computational chemistry and experimental techniques.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but differs in the overall structure.

    4-Dimethylaminopyridine: Contains a dimethylamino group attached to a pyridine ring.

    N,N-Dimethylformamide: A dimethylamino group attached to a formamide structure.

Uniqueness

2-(Dimethylamino)-4H-1,3-oxazin-4-one is unique due to its oxazinone ring structure, which imparts distinct chemical properties and reactivity compared to other dimethylamino-containing compounds

Properties

CAS No.

71645-31-3

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-(dimethylamino)-1,3-oxazin-4-one

InChI

InChI=1S/C6H8N2O2/c1-8(2)6-7-5(9)3-4-10-6/h3-4H,1-2H3

InChI Key

OFWNXQTUFOMTBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)C=CO1

Origin of Product

United States

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